molecular formula C17H14Cl2FNO2 B2738901 N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide CAS No. 439110-73-3

N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide

Cat. No. B2738901
CAS RN: 439110-73-3
M. Wt: 354.2
InChI Key: PERDQVKMKBPKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide” is a chemical compound with the molecular formula C17H14Cl2FNO2 and a molecular weight of 354.2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a carboxamide group. The carboxamide is further connected to a 2,4-dichloro-5-fluorobenzyl group via an oxygen atom . For a detailed structural analysis, it would be best to use software designed for this purpose, such as molecular modeling software.

Scientific Research Applications

Fluorinated Derivatives and Biological Properties

Research into fluorinated derivatives of WAY 100635, a compound structurally related to N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide, has led to the synthesis and evaluation of several fluorine-18 labeled compounds. These derivatives were studied for their biological properties, including brain and blood clearance rates in rats, and specific binding ratios to serotonin receptors. The findings suggest potential applications in assessing dynamic changes in serotonin levels and in the static measurement of 5-HT1A receptor distribution using fluorine-18 labeling for improved imaging statistics and quantification (Lang et al., 1999).

Structural Characterization and Crystal Structure Analysis

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a detailed crystal structure analysis of one specific derivative, demonstrate the utility of these compounds in structural chemistry. The research provides insights into the molecular conformation and stabilization mechanisms, highlighting the relevance of these compounds in the development of new materials with specific molecular architectures (Özer et al., 2009).

Antimicrobial Activities of Thiourea Derivatives

A study on the synthesis, characterization, and evaluation of the antimicrobial activities of acylthioureas derivatives has revealed their potential as novel antimicrobial agents. These compounds, which bear structural similarities to this compound, exhibit significant activity against various bacterial and fungal strains, suggesting their utility in developing new treatments for microbial infections (Limban et al., 2011).

Polyamide Synthesis Incorporating Cyclohexane Structures

The synthesis and evaluation of aromatic polyamides containing cyclohexane structures have been explored, focusing on their inherent viscosities, solubility in polar aprotic solvents, and thermal properties. This research indicates the potential of such structures in creating new polymeric materials with desirable mechanical and thermal characteristics, suitable for various industrial applications (Hsiao et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, it should be handled with appropriate safety measures. Always refer to its Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[2,4-dichloro-5-[(3-fluorophenyl)methoxy]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FNO2/c18-13-7-14(19)16(8-15(13)21-17(22)11-4-5-11)23-9-10-2-1-3-12(20)6-10/h1-3,6-8,11H,4-5,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERDQVKMKBPKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.